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A Researcher's Guide to Ammonium
Bicarbonate in Quantitative Proteomics
For researchers, scientists, and drug development professionals engaged in quantitative

proteomics, the choice of buffer is a critical decision that can significantly impact the quality and

reliability of experimental results. Ammonium bicarbonate is a widely used, volatile buffer in

proteomics workflows, particularly for in-solution and in-gel protein digestion with trypsin. Its

volatility makes it highly compatible with downstream mass spectrometry (MS) analysis. This

guide provides an objective comparison of ammonium bicarbonate with other common

buffers, supported by experimental data, to aid in the selection of the most appropriate buffer

for specific quantitative proteomics applications.

Performance Comparison of Digestion Buffers
The selection of a digestion buffer can influence several key aspects of a proteomics

experiment, including protein and peptide identification rates, the introduction of chemical

modifications, and overall quantitative accuracy. The following tables summarize the

performance of ammonium bicarbonate in comparison to other frequently used buffers.

Table 1: Protein and Peptide Identification
While comprehensive studies directly comparing the total number of protein and peptide

identifications across all common buffers in a single experiment are limited, the general
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consensus in the literature is that for standard shotgun proteomics, the performance of

ammonium bicarbonate is often comparable to other buffers like TEAB and Tris-HCl when

used under optimal conditions. However, the choice of buffer can be more critical when specific

enrichment or labeling strategies are employed.
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Buffer
Typical
Concentration

Protein
Identifications

Peptide
Identifications

Key
Consideration
s

Ammonium

Bicarbonate

(ABC)

50-100 mM, pH

~8

Comparable to

other standard

buffers

Comparable to

other standard

buffers

Volatile and MS-

compatible. Can

be suboptimal for

amine-reactive

labeling (e.g.,

TMT, iTRAQ).

Triethylammoniu

m Bicarbonate

(TEAB)

50-100 mM, pH

~8.5

Comparable to

ABC

Comparable to

ABC

More volatile

than ABC.

Preferred for

TMT/iTRAQ

labeling as it is a

tertiary amine

and does not

react with the

labeling

reagents.[1]

Urea

6-8 M

(denaturant) with

a buffer (e.g.,

ABC, Tris)

Can improve

digestion of

complex samples

Can improve

digestion of

complex samples

Not directly MS-

compatible; must

be removed. Can

introduce

carbamylation

artifacts.

Tris-HCl
50-100 mM, pH

~8

Comparable to

ABC

Comparable to

ABC

Non-volatile salt,

requires

desalting before

MS analysis.
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Ammonium

Acetate
50 mM, pH ~6

Comparable to

other buffers[2]

[3]

Comparable to

other buffers[2]

[3]

Can significantly

reduce artificial

deamidation, but

the lower pH is

suboptimal for

trypsin activity.

Table 2: Artificially Induced Deamidation of Asparagine
(Asn)
Deamidation of asparagine residues is a common chemical modification that can be artificially

introduced during sample preparation, particularly during prolonged incubation at basic pH. The

choice of buffer has a significant impact on the rate of this modification.

Buffer
Relative Level of Artificial
Asn Deamidation

Number of Unique Asn-
Deamidated Peptides
Identified (in one study)[2]

Ammonium Acetate (pH 6) Lowest ~200

Tris-HCl (pH 8) Low ~450

Ammonium Bicarbonate (ABC)

(pH 8)
Moderate ~600

Triethylammonium Bicarbonate

(TEAB) (pH 8)
Highest ~750

Data adapted from a study comparing digestion buffers for artificial deamidation. The number

of identified deamidated peptides is an indicator of the extent of this modification.[2]

Table 3: Inhibition of Urea-Induced Carbamylation
When urea is used as a denaturant, it can lead to the carbamylation of primary amines (N-

terminus and lysine side chains), which can interfere with quantification and protein

identification. Ammonium-containing buffers can help to suppress this artifact.
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Buffer Condition (in the presence of Urea)
Relative Carbamylation Ratio (Peptide N-
terminus)

Phosphate Buffer (PB) ~0.09

Tris-HCl ~0.10

0.2M Ammonium Bicarbonate ~0.01

1M Ammonium Bicarbonate No carbamylation detected

Data adapted from a study on the inhibition of protein carbamylation in urea solution.

In-Depth Comparison with Alternatives
Ammonium Bicarbonate (ABC) is a cost-effective and reliable choice for general proteomics

applications. Its primary advantage is its volatility, which allows for its removal by lyophilization,

leaving the peptide sample free of interfering salts before MS analysis. It also maintains a pH of

around 8, which is optimal for the activity of trypsin, the most commonly used protease.

However, as the data in Table 2 shows, it can contribute to a moderate level of artificial

deamidation. Furthermore, the primary amine in ammonium bicarbonate can react with

amine-reactive labeling reagents like TMT and iTRAQ, making it less suitable for these

applications.

Triethylammonium Bicarbonate (TEAB) is another volatile buffer that is often considered a

superior alternative to ABC, especially for quantitative workflows involving isobaric labeling.[1]

As a tertiary amine, TEAB does not react with the labeling reagents, leading to more efficient

and accurate quantification.[1] It is also more volatile than ABC.[1] However, it is more

expensive and has been shown to induce a higher rate of artificial deamidation compared to

ABC and other buffers.[2][3]

Urea is a strong denaturant used to solubilize and unfold proteins, which can enhance

digestion efficiency, particularly for complex protein mixtures or membrane proteins. It is not a

buffer itself and is typically used in conjunction with a buffering agent like ammonium
bicarbonate or Tris-HCl. The major drawback of urea is the risk of inducing carbamylation of

peptides.[4] As demonstrated in Table 3, the presence of a high concentration of ammonium
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bicarbonate can effectively inhibit this unwanted modification. Urea must be diluted or

removed before MS analysis as it is not volatile and can interfere with ionization.

Ammonium Acetate is a volatile buffer that has gained attention for its ability to significantly

reduce the rate of artificial deamidation due to its ability to be used at a lower pH (around 6).[2]

[3][5] However, this lower pH is suboptimal for trypsin activity, which may lead to incomplete

digestion and an increase in missed cleavages.

Experimental Protocols
Detailed and consistent protocols are crucial for reproducible quantitative proteomics. Below

are standard protocols for in-solution and in-gel digestion using ammonium bicarbonate.

In-Solution Digestion Protocol
Protein Solubilization and Denaturation: Solubilize the protein pellet in a denaturing buffer

(e.g., 8 M urea in 100 mM ammonium bicarbonate, pH 8.0).

Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C

for 30 minutes.

Alkylation: Cool the sample to room temperature and add iodoacetamide (IAA) to a final

concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

Dilution and Digestion: Dilute the sample with 50 mM ammonium bicarbonate, pH 8.0, to

reduce the urea concentration to less than 1.5 M. Add sequencing-grade modified trypsin at

a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of

1%. Desalt the resulting peptide mixture using a C18 StageTip or equivalent solid-phase

extraction method.

Sample Analysis: Dry the purified peptides in a vacuum centrifuge and resuspend in an

appropriate solvent (e.g., 0.1% formic acid) for LC-MS/MS analysis.

In-Gel Digestion Protocol

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b089618?utm_src=pdf-body
https://dr.ntu.edu.sg/server/api/core/bitstreams/1755c9a2-2f96-4db8-afae-13058b20b569/content
https://www.researchgate.net/publication/269720850_Evaluation_of_the_Effect_of_Trypsin_Digestion_Buffers_on_Artificial_Deamidation
https://pubmed.ncbi.nlm.nih.gov/25495137/
https://www.benchchem.com/product/b089618?utm_src=pdf-body
https://www.benchchem.com/product/b089618?utm_src=pdf-body
https://www.benchchem.com/product/b089618?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Excision and Destaining: Excise the protein band of interest from the SDS-PAGE gel. Cut the

gel piece into small cubes (~1x1 mm). Destain the gel pieces with a solution of 50%

acetonitrile in 50 mM ammonium bicarbonate until the Coomassie blue stain is removed.

Reduction and Alkylation: Dehydrate the gel pieces with 100% acetonitrile. Rehydrate with

10 mM DTT in 100 mM ammonium bicarbonate and incubate at 56°C for 45 minutes.

Remove the DTT solution and add 55 mM IAA in 100 mM ammonium bicarbonate.

Incubate in the dark at room temperature for 30 minutes.

Washing and Dehydration: Wash the gel pieces with 100 mM ammonium bicarbonate
followed by 100% acetonitrile to dehydrate them. Dry the gel pieces completely in a vacuum

centrifuge.

Digestion: Rehydrate the gel pieces on ice with a solution of sequencing-grade modified

trypsin (e.g., 10-20 ng/µL) in 50 mM ammonium bicarbonate. Add enough trypsin solution

to cover the gel pieces and incubate at 37°C overnight.

Peptide Extraction: Extract the peptides from the gel pieces by sequential incubations with

solutions of increasing acetonitrile concentration (e.g., 50% acetonitrile with 5% formic acid,

followed by 80% acetonitrile with 5% formic acid). Pool the extracts.

Sample Preparation for MS: Dry the pooled peptide extracts in a vacuum centrifuge and

resuspend in a suitable solvent for LC-MS/MS analysis.

Visualizing the Proteomics Workflow
The following diagram illustrates a typical quantitative proteomics workflow where ammonium
bicarbonate is used as the digestion buffer.
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Caption: A standard bottom-up quantitative proteomics workflow.

Conclusion
Ammonium bicarbonate is a versatile and effective buffer for a wide range of quantitative

proteomics applications. Its volatility and optimal pH for trypsin activity make it a staple in many

laboratories. However, researchers must be aware of its potential to induce artificial

deamidation and its incompatibility with amine-reactive labeling reagents. For studies where

minimizing deamidation is critical, ammonium acetate at a lower pH may be a better, albeit less

efficient for trypsin, choice. For workflows involving TMT or iTRAQ labeling, TEAB is the

recommended buffer despite its higher cost and potential for deamidation. When using urea for

denaturation, incorporating a high concentration of ammonium bicarbonate is an effective

strategy to mitigate carbamylation. Ultimately, the choice of buffer should be guided by the

specific requirements of the experiment, including the nature of the sample, the desired

quantitative strategy, and the potential for introducing unwanted chemical modifications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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